

A Comprehensive Technical Guide to 1-Butyl-1-phenylhydrazine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-Butyl-1-phenylhydrazine**

Cat. No.: **B1282163**

[Get Quote](#)

CAS Number: 61715-75-1

This document provides an in-depth technical overview of **1-Butyl-1-phenylhydrazine**, a chemical compound of interest to researchers and professionals in organic synthesis and drug development. The guide covers its physicochemical properties, synthesis methodologies, spectroscopic characteristics, and safety information, presenting quantitative data in structured tables and outlining experimental protocols.

Chemical Identity and Physicochemical Properties

1-Butyl-1-phenylhydrazine belongs to the class of asymmetrically disubstituted hydrazines, where a butyl group and a phenyl group are attached to the same nitrogen atom.^[1] Hydrazine derivatives have a rich history in organic chemistry, with phenylhydrazine itself being instrumental in the structural elucidation of carbohydrates by Emil Fischer in 1875.^[1] These compounds serve as crucial intermediates and reagents in various synthetic applications.^[1]

Table 1: Physicochemical Properties of **1-Butyl-1-phenylhydrazine**

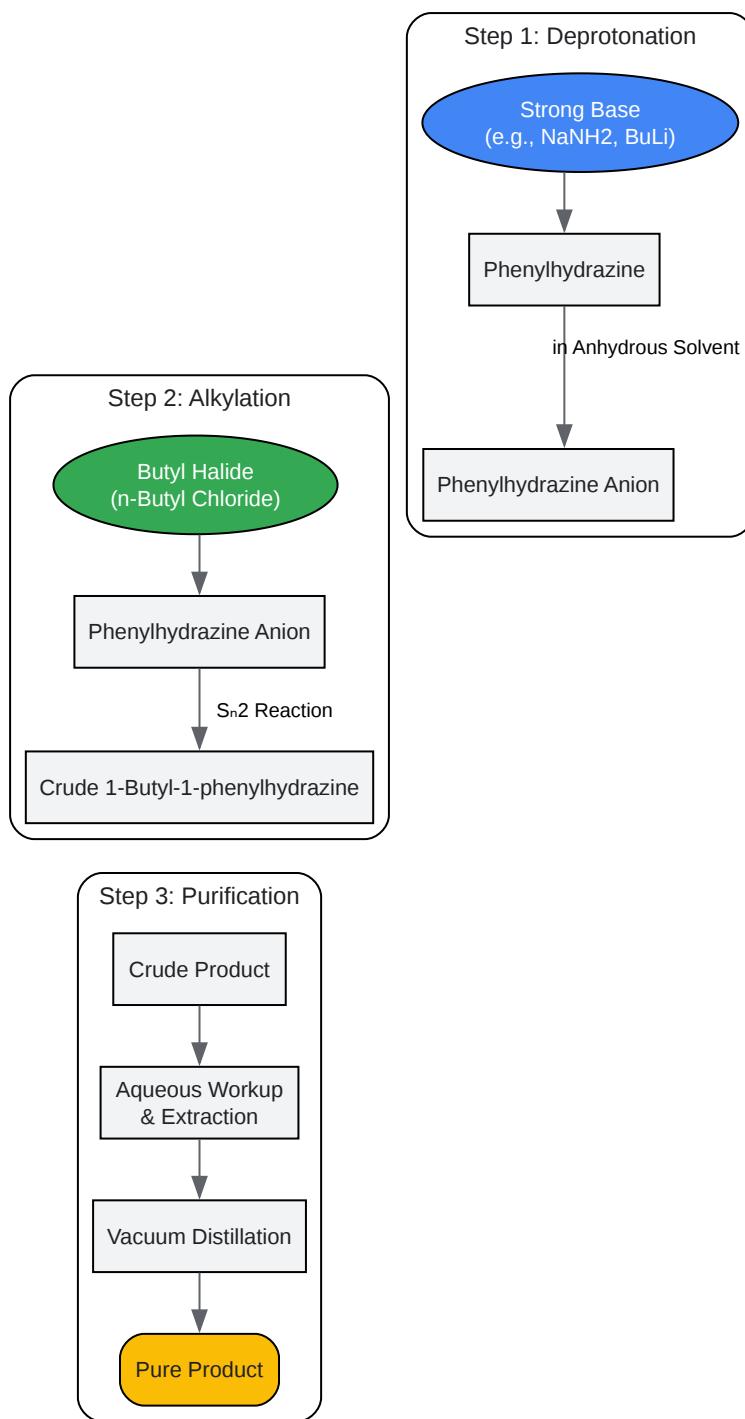
Property	Value	Source(s)
CAS Number	61715-75-1	[2] [3] [4]
Molecular Formula	C ₁₀ H ₁₆ N ₂	[3] [5]
Molecular Weight	164.25 g/mol	[3] [5]
Appearance	Colorless to Yellow clear liquid	
Purity	>98.0%	
Boiling Point	80-82 °C at 0.3 mmHg	[6]
Storage Conditions	Store under inert gas, light sensitive, air sensitive. Keep container tightly closed in a cool, well-ventilated place.	[7] [8]

Synthesis of 1-Butyl-1-phenylhydrazine

The primary and most direct method for synthesizing **1-Butyl-1-phenylhydrazine** is through the alkylation of phenylhydrazine.[\[1\]](#)[\[9\]](#) This involves deprotonating phenylhydrazine to form its sodium salt, followed by a reaction with a suitable butylating agent like n-butyl chloride or n-butyl bromide.[\[1\]](#)[\[6\]](#)

This protocol is a generalized procedure based on established methods for N-alkylation of phenylhydrazines.[\[1\]](#)[\[6\]](#)[\[9\]](#)

Materials:


- Phenylhydrazine
- Sodium amide (NaNH₂) or Butyllithium (BuLi)
- n-Butyl chloride or n-Butyl bromide
- Anhydrous solvent (e.g., Toluene, Dimethoxyethane, Dioxane)[\[6\]](#)
- Hydrochloric acid (for workup)

- Sodium hydroxide solution (for workup)
- Organic solvent for extraction (e.g., Benzene, Diethyl ether)
- Drying agent (e.g., Anhydrous Sodium Sulfate, solid Sodium Hydroxide)[10]

Procedure:

- Deprotonation: In a flame-dried, three-necked flask equipped with a mechanical stirrer, dropping funnel, and a nitrogen inlet, dissolve phenylhydrazine in the anhydrous solvent.
- Cool the solution to an appropriate temperature (e.g., -40°C for Butyllithium).[6]
- Slowly add the deprotonating agent (e.g., Sodium amide or Butyllithium) to the solution under an inert atmosphere. Stir the mixture until the deprotonation is complete, forming the sodium or lithium salt of phenylhydrazine.
- Alkylation: Slowly add n-butyl chloride or n-butyl bromide to the reaction mixture via the dropping funnel.
- Allow the reaction to warm to the specified temperature (e.g., 40-45°C for n-butyl chloride) and stir for several hours (e.g., 5 hours) to ensure complete reaction.[6]
- Workup and Purification:
 - Quench the reaction by carefully adding water or a dilute acid solution.
 - Neutralize the mixture and extract the product with an organic solvent.
 - Wash the combined organic layers with brine, dry over an anhydrous drying agent, and filter.
 - Remove the solvent under reduced pressure.
 - Purify the crude product by vacuum distillation to yield **1-Butyl-1-phenylhydrazine**.[6][10]

Synthesis Workflow: 1-Butyl-1-phenylhydrazine

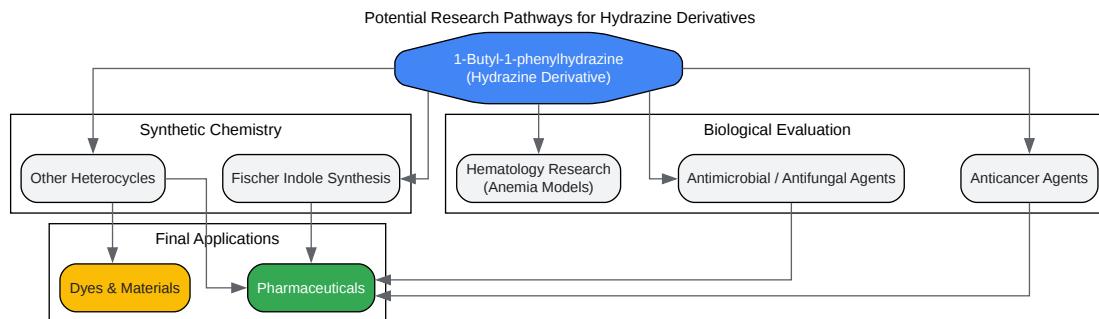
[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **1-Butyl-1-phenylhydrazine** via alkylation.

Spectroscopic Data

Spectroscopic analysis is essential for confirming the structure of synthesized **1-Butyl-1-phenylhydrazine**. While specific spectra are found in dedicated databases, the expected characteristics can be predicted based on its molecular structure.[\[4\]](#)[\[11\]](#)[\[12\]](#)

Table 2: Predicted Spectroscopic Characteristics


Technique	Expected Features
¹ H NMR	<ul style="list-style-type: none">- Aromatic Protons: Signals in the aromatic region (~6.5-7.5 ppm) corresponding to the phenyl group.- Aliphatic Protons: Signals corresponding to the four distinct proton environments of the n-butyl group (α, β, γ, δ carbons).- N-H Proton: A potentially broad signal for the N-H proton, which may exchange with D₂O.
¹³ C NMR	<ul style="list-style-type: none">- Aromatic Carbons: Multiple signals in the aromatic region (~110-150 ppm).- Aliphatic Carbons: Four distinct signals in the aliphatic region corresponding to the butyl group carbons.
IR Spectroscopy	<ul style="list-style-type: none">- N-H Stretch: A characteristic absorption band around 3300 cm⁻¹.- C-H Stretches (Aromatic): Absorptions typically above 3000 cm⁻¹.- C-H Stretches (Aliphatic): Absorptions typically below 3000 cm⁻¹.- C=C Stretches (Aromatic): Bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (EI-MS)	<ul style="list-style-type: none">- Molecular Ion (M⁺): A peak corresponding to the molecular weight (164.25 m/z).- Fragmentation: Characteristic fragments resulting from the loss of the butyl group, parts of the butyl chain, or cleavage of the N-N bond.

Biological Activity and Potential Applications

While specific biological data for **1-Butyl-1-phenylhydrazine** is not extensively published, the broader class of phenylhydrazine and hydrazone derivatives exhibits a wide range of pharmacological activities.[\[13\]](#)[\[14\]](#)[\[15\]](#)

- Precursor for Biologically Active Molecules: Phenylhydrazines are key starting materials for synthesizing indoles via the Fischer indole synthesis, a core structure in many pharmaceuticals.[\[16\]](#)
- Antimicrobial and Antifungal Potential: Hydrazide-hydrazone structures are known to possess antibacterial, antimycobacterial, and antifungal properties.[\[13\]](#)[\[14\]](#)[\[15\]](#)
- Haematotoxicity: Phenylhydrazine is a well-known agent used to induce hemolytic anemia in animal models by reacting with hemoglobin and generating reactive oxygen species.[\[17\]](#)[\[18\]](#) [\[19\]](#) This property is crucial for studying erythropoiesis and related hematological disorders. The bioactivation of phenylhydrazine can lead to the formation of reactive intermediates like the phenyl radical.[\[20\]](#)

The oxidation of phenylhydrazine is a complex, autocatalytic process involving intermediates such as superoxide radicals, hydrogen peroxide, and benzenediazonium ions, which are likely responsible for its diverse biological effects.[\[21\]](#)

[Click to download full resolution via product page](#)

Caption: Logical relationships from the core compound to its potential applications.

Safety and Handling

1-Butyl-1-phenylhydrazine is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated area, preferably a fume hood.[7]

Table 3: Hazard and Precautionary Information

Category	Codes	Description
Hazard Statements	H302 + H312 + H332	Harmful if swallowed, in contact with skin or if inhaled. [7]
H315		Causes skin irritation. [7]
H319		Causes serious eye irritation. [7]
Precautionary Statements	P261	Avoid breathing mist or vapours. [7]
P264		Wash skin thoroughly after handling. [7]
P280		Wear protective gloves/protective clothing/eye protection/face protection. [7] [8]
P302 + P352 + P312		IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell. [7]
P304 + P340 + P312		IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell. [7]
P337 + P313		If eye irritation persists: Get medical advice/attention. [7]

Personal Protective Equipment (PPE):

- Eye/Face Protection: Use chemical safety goggles and/or a face shield.[\[22\]](#)
- Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and protective clothing. [\[7\]](#)[\[23\]](#) Immediately change contaminated clothing.

- Respiratory Protection: If vapors or mists are generated, use a NIOSH-approved respirator. [\[23\]](#)

Handling and Storage:

- Avoid contact with skin, eyes, and clothing.[\[7\]](#)
- Keep away from heat, sparks, open flames, and hot surfaces.[\[8\]](#)
- Store in a cool, shaded, and well-ventilated area under an inert gas.[\[7\]](#)[\[8\]](#) The container should be kept tightly closed.[\[7\]](#)[\[23\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Butyl-1-phenylhydrazine | 61715-75-1 | Benchchem [benchchem.com]
- 2. 61715-75-1 CAS MSDS (1-N-BUTYL-1-PHENYLHYDRAZINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. 61715-75-1|1-Butyl-1-phenylhydrazine|BLD Pharm [bldpharm.com]
- 5. 61715-75-1|1-N-Butyl-1-Phenylhydrazine|1-N-Butyl-1-Phenylhydrazine|-范德生物科技公司 [bio-fount.com]
- 6. EP0034285B1 - Process for the preparation of 1-alkyl-1-phenyl hydrazines - Google Patents [patents.google.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Synthesis and oxidation of some 1-alkenyl-1-phenylhydrazines and their 1,2-isomers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. lehigh.edu [lehigh.edu]

- 12. youtube.com [youtube.com]
- 13. Design, Synthesis, and Biological Evaluation of N'-Phenylhydrazides as Potential Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Phenylhydrazine - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. taylorandfrancis.com [taylorandfrancis.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. The oxidation of phenylhydrazine: superoxide and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. chemicalbook.com [chemicalbook.com]
- 23. lobachemie.com [lobachemie.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 1-Butyl-1-phenylhydrazine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1282163#1-butyl-1-phenylhydrazine-cas-number-61715-75-1-data>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com